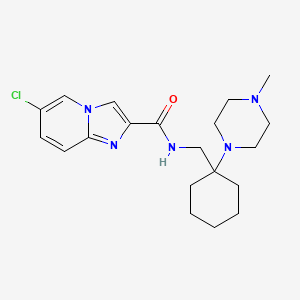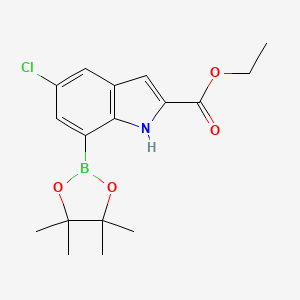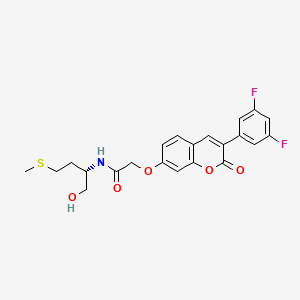
C22H21F2NO5S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C22H21F2NO5S Ocfentanil . It is a synthetic opioid analgesic that is structurally related to fentanyl. Ocfentanil is known for its potent analgesic properties and is used in medical settings for pain management. It is a part of the piperidine class of synthetic opioids and has been studied for its potential use in various therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ocfentanil involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
- This intermediate is then subjected to a reductive amination process using sodium triacetoxyborohydride .
- The resulting compound is then reacted with 2-methoxyacetyl chloride to form Ocfentanil.
N-Phenethyl-4-piperidone: is reacted with to form an intermediate.
Industrial Production Methods
Industrial production of Ocfentanil follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of intermediates.
Optimization of reaction conditions: to ensure high yield and purity.
Purification: using techniques such as and .
Analyse Chemischer Reaktionen
Types of Reactions
Ocfentanil undergoes various chemical reactions, including:
Oxidation: Ocfentanil can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Ocfentanil to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
N-oxides: from oxidation.
Reduced derivatives: from reduction.
Substituted derivatives: from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Ocfentanil has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on cellular pathways and receptor binding.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Used in the synthesis of other pharmaceutical compounds and as a standard in quality control.
Wirkmechanismus
Ocfentanil exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate . The inhibition of these neurotransmitters results in analgesia and sedation. The molecular targets involved include the mu-opioid receptor and downstream signaling pathways such as the adenylate cyclase pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: Structurally similar but with different pharmacokinetic properties.
Sufentanil: Another potent opioid with a similar mechanism of action.
Remifentanil: Known for its rapid onset and short duration of action.
Uniqueness
Ocfentanil is unique due to its specific binding affinity and potency. It has a higher binding affinity for the mu-opioid receptor compared to fentanyl, making it more potent. Additionally, its chemical structure allows for modifications that can enhance its therapeutic properties and reduce side effects.
Eigenschaften
Molekularformel |
C22H21F2NO5S |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxy-N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]acetamide |
InChI |
InChI=1S/C22H21F2NO5S/c1-31-5-4-17(11-26)25-21(27)12-29-18-3-2-13-8-19(22(28)30-20(13)10-18)14-6-15(23)9-16(24)7-14/h2-3,6-10,17,26H,4-5,11-12H2,1H3,(H,25,27)/t17-/m0/s1 |
InChI-Schlüssel |
KIPVEASHXUXLDA-KRWDZBQOSA-N |
Isomerische SMILES |
CSCC[C@@H](CO)NC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC(=C3)F)F |
Kanonische SMILES |
CSCCC(CO)NC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)


![1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane](/img/structure/B12637060.png)
![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)

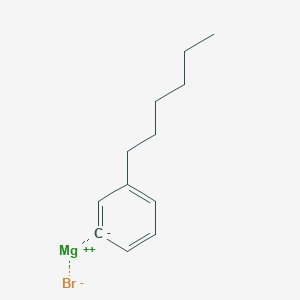
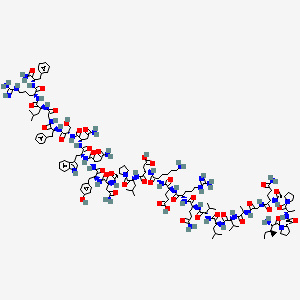
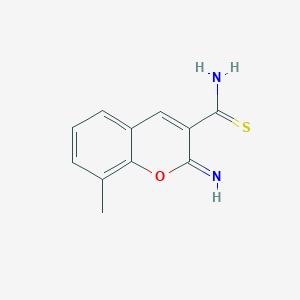


![3-(5-bromo-2-methoxyphenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637105.png)
